Cas no 338405-51-9 (1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile)
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile
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- MDL: MFCD00141188
Computed Properties
- Exact Mass: 357.007
- Monoisotopic Mass: 357.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 604
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 164720-500mg |
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 164720-1g |
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 164720-5g |
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | 5g |
$7343.00 | 2023-09-07 | ||
| TRC | D151245-25mg |
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D151245-50mg |
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | 50mg |
$ 380.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901573-1g |
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydropyridazine-3-carbonitrile |
338405-51-9 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| Key Organics Ltd | 3F-081-1MG |
1-(2,4-dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 3F-081-5MG |
1-(2,4-dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 3F-081-10MG |
1-(2,4-dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 3F-081-0.5G |
1-(2,4-dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile |
338405-51-9 | >90% | 0.5g |
£385.00 | 2025-02-09 |
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile Suppliers
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile
1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile: A Comprehensive Overview
The compound 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile (CAS No. 338405-51-9) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and structural versatility. The molecule's structure is characterized by a pyridazine ring system substituted with a 2,4-dichlorophenyl group at position 1 and a phenoxy group at position 4, along with an oxo group at position 6 and a cyano group at position 3. These substituents contribute to its distinct chemical reactivity and physical properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving precise control over regioselectivity and stereoselectivity. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to optimize the synthesis process. These studies have not only improved the yield but also enhanced the purity of the final product, making it more suitable for high-end applications.
The pyridazine ring system in this compound plays a pivotal role in its electronic properties. Pyridazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of electron-withdrawing groups such as the cyano and oxo groups further modulates the electronic characteristics of the molecule, making it an attractive candidate for applications in optoelectronics and drug discovery. Recent studies have highlighted its potential as a building block for advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices.
The phenoxy group attached to the pyridazine ring introduces additional complexity to the molecule's structure. This substituent not only enhances the molecule's solubility in organic solvents but also imparts unique steric and electronic effects that can be exploited in medicinal chemistry. For instance, researchers have investigated its role in modulating the pharmacokinetic properties of drug candidates, such as absorption, distribution, metabolism, and excretion (ADME).
The 2,4-dichlorophenyl group is another critical feature of this compound. The chlorine atoms at positions 2 and 4 on the phenyl ring contribute to the molecule's stability and reactivity. This substituent has been shown to enhance the molecule's ability to act as a precursor in various coupling reactions, which is crucial for constructing complex molecular architectures. Recent research has focused on leveraging this property to develop novel synthetic pathways for bioactive compounds.
From an analytical perspective, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into its molecular structure and stability under various conditions. Additionally, computational chemistry methods, including density functional theory (DFT), have been employed to predict its electronic properties and reactivity under different scenarios.
In terms of applications, 1-(2,4-Dichlorophenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarbonitrile has shown promise in several fields. In materials science, its unique electronic properties make it a candidate for use in organic electronics. In pharmaceutical research, its structural features suggest potential as a lead compound for drug development targeting specific biological pathways. Furthermore, its stability under harsh conditions makes it suitable for use in industrial processes requiring robust chemical intermediates.
Looking ahead, ongoing research is focused on expanding the scope of this compound's applications while improving its synthesis efficiency. Collaborative efforts between academic institutions and industry are expected to yield innovative solutions that harness the full potential of this versatile molecule.
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